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Compound of Interest

Compound Name: MK-6892

Cat. No.: B609098 Get Quote

An In-depth Technical Guide to MK-6892
This technical guide provides a comprehensive overview of the chemical properties,

mechanism of action, and pharmacological data associated with MK-6892, a potent and

selective agonist for the G-protein coupled receptor 109A (GPR109A). This document is

intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identification
MK-6892 is a biaryl cyclohexene carboxylic acid derivative.[1][2] Its chemical identity is defined

by the following identifiers:

IUPAC Name: 2-[[3-[3-(5-hydroxypyridin-2-yl)-1,2,4-oxadiazol-5-yl]-2,2-

dimethylpropanoyl]amino]cyclohexene-1-carboxylic acid[2]

Molecular Formula: C₁₉H₂₂N₄O₅[2]

Molecular Weight: 386.408 g·mol⁻¹[2]

CAS Number: 917910-45-3[2]

For computational and database purposes, the following machine-readable identifiers are

provided:

SMILES: CC(C)(CC1=NC(=NO1)C2=NC=C(C=C2)O)C(=O)NC3=C(CCCC3)C(=O)O[2]

InChIKey: CJHXBFSJXDUJHP-UHFFFAOYSA-N[2][3]
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Mechanism of Action
MK-6892 is a potent, selective, and full agonist for the high-affinity nicotinic acid receptor,

GPR109A (also known as Hydroxycarboxylic acid receptor 2, HCA₂).[1][2] GPR109A is a G-

protein coupled receptor (GPCR) that, upon activation, couples to an inhibitory G-protein (Gi).

This activation leads to a downstream signaling cascade that ultimately results in the inhibition

of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This

mechanism is central to the pharmacological effects of nicotinic acid (niacin) and its analogs,

such as the reduction of plasma free fatty acids (FFA).[1]

Signaling Pathway of MK-6892 through GPR109A
The binding of MK-6892 to the GPR109A receptor initiates a series of intracellular events

characteristic of Gi-coupled receptor activation. The process can be summarized as follows:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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